
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Overview
Description
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Bromomethylation: The triazole ring is then bromomethylated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can be oxidized under certain conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Hydroxylated or carbonylated triazoles.
Reduction: Dihydrotriazoles.
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, have shown promising anticancer properties. Research indicates that compounds featuring the triazole scaffold can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines, including colorectal and lung cancers. These studies often utilize assays to measure cell viability and apoptosis rates, highlighting the potential of triazoles as anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of triazole compounds is well-documented. Studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are often reported in studies to quantify this activity. For example, triazoles have been shown to be effective against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Antiviral Activity
Triazole derivatives are also investigated for their antiviral properties. Several studies have demonstrated that compounds containing the triazole moiety can inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell interactions that facilitate viral entry and replication .
Agrochemical Applications
Triazoles play a crucial role in agrochemicals as fungicides and herbicides. The structural characteristics of this compound allow it to function effectively against various plant pathogens. Research has indicated that triazole-based fungicides can enhance crop yield by controlling fungal diseases in crops such as wheat and rice .
Material Science Applications
The unique properties of triazoles make them suitable for applications in material science. For instance, compounds like this compound are being explored for their potential use in developing liquid crystals and polymers with specific optical properties . Their ability to form stable structures under varying conditions makes them valuable for creating advanced materials.
Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
4-(Bromomethyl)-2-phenyl-2H-triazole | Anticancer | HCT116 (Colorectal cancer) | IC50 = 0.43 µM |
4-(Bromomethyl)-2-phenyl-2H-triazole | Antibacterial | MRSA | MIC = 0.25 µg/mL |
4-(Bromomethyl)-2-phenyl-2H-triazole | Antiviral | HIV | IC50 = 10 nM |
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that modifications to the phenyl ring significantly enhanced anticancer activity against various cell lines. The study measured apoptosis through flow cytometry and assessed cell migration using Transwell assays .
Case Study 2: Antimicrobial Evaluation
A comparative analysis of several triazoles revealed that those with halogen substitutions exhibited superior antimicrobial activity against both standard bacterial strains and drug-resistant variants. The study utilized agar diffusion methods to determine the effectiveness of these compounds .
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole
- 4-(iodomethyl)-2-phenyl-2H-1,2,3-triazole
- 4-(methyl)-2-phenyl-2H-1,2,3-triazole
Uniqueness
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
Biological Activity
4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of phenylacetylene derivatives with azides via the Huisgen cycloaddition reaction. This method allows for the introduction of various substituents that can modulate biological activity. The molecular formula for this compound is CHBrN, with a molecular weight of 238.08 g/mol .
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Triazoles have shown significant antimicrobial properties against various bacterial strains. The compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Recent studies have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli with promising results. A study indicated that triazole compounds could disrupt bacterial cell walls and inhibit growth effectively .
Anticancer Mechanisms
In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .
Case Study : In one study, treatment with this triazole derivative resulted in a notable decrease in cell migration and invasion capabilities in HCT116 cells, suggesting its potential as an anti-metastatic agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation. This suggests that it may have therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
4-(bromomethyl)-2-phenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQJRGAXADNRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351753 | |
Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41425-60-9 | |
Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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